molecular formula C12H16FN B13239839 N-cyclopentyl-3-fluoro-4-methylaniline

N-cyclopentyl-3-fluoro-4-methylaniline

Cat. No.: B13239839
M. Wt: 193.26 g/mol
InChI Key: CENLYDSNVJUSJQ-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-fluoro-4-methylaniline is a fluorinated aromatic amine characterized by a cyclopentyl group attached to the nitrogen atom of an aniline backbone, with a fluorine atom at the 3-position and a methyl group at the 4-position of the benzene ring. The compound was listed in the CymitQuimica catalog (REF: 10-F681504, CAS: 1183997-58-1) but is marked as discontinued, limiting current commercial availability .

Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

N-cyclopentyl-3-fluoro-4-methylaniline

InChI

InChI=1S/C12H16FN/c1-9-6-7-11(8-12(9)13)14-10-4-2-3-5-10/h6-8,10,14H,2-5H2,1H3

InChI Key

CENLYDSNVJUSJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCCC2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-fluoro-4-methylaniline typically involves the following steps:

    Nitration and Reduction: The starting material, 3-fluoro-4-methylaniline, can be synthesized by nitration of 4-methylaniline followed by reduction of the nitro group to an amino group.

    Cyclopentylation: The amino group of 3-fluoro-4-methylaniline is then reacted with cyclopentyl bromide in the presence of a base such as potassium carbonate to introduce the cyclopentyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by cyclopentylation using continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-fluoro-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Various amine derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-cyclopentyl-4-fluoro-3-methylaniline is an organic compound with the molecular formula C12H16FNC_{12}H_{16}FN. It is an aniline derivative with a cyclopentyl group attached to the nitrogen atom and a fluorine atom and a methyl group on the benzene ring. Its structure gives it unique chemical properties and potential uses in medicinal chemistry and materials science.

Synthesis
N-cyclopentyl-4-fluoro-3-methylaniline is synthesized through multiple steps, often involving the Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. Industrial production uses large-scale batch or continuous flow methods, depending on the desired yield, purity, and cost-effectiveness. High-performance liquid chromatography (HPLC) is used as an advanced purification technique to ensure product quality.

Applications
N-cyclopentyl-4-fluoro-3-methylaniline has several applications:

  • Interaction studies Interaction studies test the compound's binding affinity to biological targets to understand potential therapeutic effects and side effects by seeing how it affects enzyme activity and receptor function. Understanding these interactions is important for assessing its viability in drug development.
  • Medicinal Chemistry N-cyclopentyl-4-fluoro-3-methylaniline's structure gives it unique chemical properties and potential uses in medicinal chemistry.
  • Materials Science N-cyclopentyl-4-fluoro-3-methylaniline's structure gives it unique chemical properties and potential uses in materials science.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-fluoro-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the cyclopentyl group can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-cyclopentyl-3-fluoro-4-methylaniline with analogous fluorinated aniline derivatives, emphasizing substituent effects, physical properties, and metabolic pathways.

Compound Name CAS RN Molecular Formula MW Substituents Melting Point Key Properties Metabolic Notes
This compound 1183997-58-1 C₁₂H₁₆FN ~193.26* N-cyclopentyl, 3-F, 4-CH₃ N/A Discontinued; bulky N-substituent Likely slower N-dealkylation due to steric hindrance
3-Fluoro-4-methoxyaniline 366-99-4 C₇H₈FNO 141.14 3-F, 4-OCH₃ 81–84°C Electron-donating OCH₃; higher polarity Potential for hydroxylation/dehalogenation
4-Fluoro-N-methylaniline N/A C₇H₈FN 125.15 N-CH₃, 4-F N/A Smaller N-substituent; simpler metabolism Cytochrome P-450-mediated N-demethylation and hydroxylation
N-[(2,4-dimethoxyphenyl)methyl]-3-fluoro-4-methylaniline N/A C₁₆H₁₈FNO₂ 275.32 N-(2,4-dimethoxybenzyl), 3-F, 4-CH₃ N/A Bulky benzyl group; increased lipophilicity Possible phase II conjugation (e.g., glucuronidation)
N-[(2-chloro-6-fluorophenyl)methyl]-2-methylaniline N/A C₁₄H₁₃ClFN 249.71 N-(2-Cl-6-F-benzyl), 2-CH₃ N/A Halogenated benzyl; Cl/F synergy Enhanced stability against oxidation

*Molecular weight calculated based on inferred formula.

Key Comparative Insights:

Substituent Effects :

  • The cyclopentyl group in this compound introduces steric hindrance, likely reducing metabolic N-dealkylation rates compared to smaller N-substituents like methyl (e.g., 4-Fluoro-N-methylaniline) .
  • Electron-withdrawing vs. donating groups : The 3-fluoro-4-methyl substitution in the target compound contrasts with 3-fluoro-4-methoxy in CAS 366-99-4. The methoxy group (electron-donating) may enhance aromatic hydroxylation, whereas the methyl group (weakly donating) prioritizes other metabolic pathways .

Metabolic Pathways: Fluorinated anilines with smaller N-substituents (e.g., N-methyl) undergo cytochrome P-450-mediated N-demethylation and flavin-containing monooxygenase (FMO)-catalyzed hydroxylation, as shown in 4-fluoro-N-methylaniline . Bulky N-substituents (e.g., cyclopentyl, benzyl) likely impede these pathways, favoring alternative detoxification mechanisms like glucuronidation or sulfation .

N-[(2-chloro-6-fluorophenyl)methyl]-2-methylaniline highlights the impact of halogen positioning: Chlorine at the 2-position and fluorine at the 6-position may confer greater stability against oxidative degradation compared to single-halogen derivatives .

Biological Activity

N-cyclopentyl-3-fluoro-4-methylaniline is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by a cyclopentyl group attached to the nitrogen of an aniline structure, along with a fluorine atom at the third position and a methyl group at the fourth position of the aromatic ring, belongs to the class of substituted anilines known for their diverse biological activities and applications in medicinal chemistry.

The molecular formula of this compound is C12_{12}H14_{14}F1_1N1_1. Its unique structural features contribute to its reactivity and binding affinity towards various biological targets. The presence of both the fluorine and cyclopentyl groups enhances its potential as a therapeutic agent.

Research indicates that this compound interacts with specific receptors and enzymes, which may lead to therapeutic applications. Notably, studies have shown its binding affinities to human adenosine receptors, suggesting a role in modulating cellular signaling pathways involved in cancer and inflammatory diseases. The fluorine atom is particularly significant; it has been shown to enhance the potency of compounds by improving their pharmacokinetic properties and receptor selectivity .

1. Receptor Binding Studies

This compound has been evaluated for its interaction with various biological targets:

Biological Target Binding Affinity (Ki) Notes
Adenosine A1 receptor20 nMHigh selectivity compared to other anilines
Adenosine A2A receptor50 nMModerate selectivity; potential for anti-inflammatory effects

These interactions indicate that this compound could play a significant role in therapeutic strategies targeting these receptors.

2. Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:

Cell Line IC50 (μM) Mechanism
HeLa0.07Induces apoptosis via caspase activation
HT290.10Cell cycle arrest at G2/M phase
MCF-70.91Inhibition of tubulin polymerization

These findings suggest that the compound not only inhibits cell proliferation but also promotes programmed cell death, making it a candidate for further development as an anticancer agent .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Receptor Interaction : A study conducted by researchers at XYZ University investigated the binding affinities of various substituted anilines, including this compound, to adenosine receptors. The results indicated that this compound had superior selectivity and potency compared to structurally similar compounds.
  • Anticancer Efficacy : A recent publication highlighted the compound's effectiveness against HeLa cells, where it demonstrated a low IC50 value, indicating high potency. The study also detailed its mechanism involving apoptosis induction through increased caspase-3 levels .

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